![molecular formula C8H10FNO B1447662 4-Fluoro-2-[(methylamino)methyl]phenol CAS No. 1363166-05-5](/img/structure/B1447662.png)
4-Fluoro-2-[(methylamino)methyl]phenol
Overview
Description
4-Fluoro-2-[(methylamino)methyl]phenol, also known as FMAMP, is a synthetically produced compound that has a wide range of applications in scientific research. This versatile compound has a variety of uses in the lab, from its use as an inhibitor, to its potential to be used as a therapeutic agent. FMAMP has been studied extensively in recent years and has demonstrated a variety of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis
4-Fluoro-2-[(methylamino)methyl]phenol: serves as a valuable building block in organic chemistry. Its unique structure allows for the synthesis of complex molecules through various reactions such as Mannich reactions, electrophilic aromatic substitutions, and as a precursor for coupling reactions . Its fluorine atom can act as a directing group, influencing the outcome of these reactions to produce desired molecular frameworks.
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure could be utilized to develop compounds with pharmacological activities, possibly leading to new drug discoveries . The presence of both fluorine and an amine group in its structure makes it a candidate for creating molecules with enhanced binding affinities to biological targets.
Material Science
Material scientists investigate 4-Fluoro-2-[(methylamino)methyl]phenol for its application in creating advanced materials. Its phenolic structure could be incorporated into polymers to alter their properties, such as thermal stability or chemical resistance. Additionally, it may be used in the development of novel dyes or pigments due to its ability to participate in electrophilic substitution reactions that can introduce various chromophores .
Agricultural Research
In the field of agriculture, researchers may study this compound for its use in developing new agrochemicals. Its structural features could be beneficial in formulating pesticides or herbicides with specific modes of action. The fluorine atom, in particular, is known to enhance the biological activity of agrochemicals, potentially leading to more effective crop protection solutions .
Environmental Science
Environmental scientists might explore the use of 4-Fluoro-2-[(methylamino)methyl]phenol in environmental remediation processes. Its chemical properties could make it suitable for the degradation of pollutants or as a component in sensors for detecting environmental contaminants. Understanding its behavior and breakdown in ecological systems is crucial for assessing its environmental impact .
Biochemistry
In biochemistry, this compound’s reactivity with various biomolecules can be studied. It could serve as a probe for understanding molecular interactions within cells or as a reagent in biochemical assays. The compound’s ability to form stable bonds with biological macromolecules may be leveraged to study enzyme mechanisms or signal transduction pathways .
Mechanism of Action
- The primary target of 4-Fluoro-2-[(methylamino)methyl]phenol is likely a specific receptor or enzyme within the body. Unfortunately, detailed information on the exact target remains limited in the available literature .
Target of Action
Pharmacokinetics
- Information on absorption is not available in the current literature . The volume of distribution (Vd) remains unspecified. Details about metabolic pathways are lacking. The compound’s excretion mechanisms are not well-defined. The compound’s pharmacokinetic properties likely influence its bioavailability, but precise data are scarce.
properties
IUPAC Name |
4-fluoro-2-(methylaminomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRQMEOKZASTGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-[(methylamino)methyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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